Vanillic acid

Catalog No.
S562888
CAS No.
121-34-6
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillic acid

CAS Number

121-34-6

Product Name

Vanillic acid

IUPAC Name

4-hydroxy-3-methoxybenzoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Solubility

1.5 mg/mL at 14 °C
slightly soluble in water; soluble in organic solvents
soluble (in ethanol)

Synonyms

4 Hydroxy 3 methoxybenzoic Acid, 4-Hydroxy-3-methoxybenzoic Acid, Acid, 4-Hydroxy-3-methoxybenzoic, Acid, p-Hydroxy-m-methoxy-benzoic, Acid, Vanillic, p Hydroxy m methoxy benzoic Acid, p-Hydroxy-m-methoxy-benzoic Acid, Vanillic Acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Vanillic acid, chemically known as 4-hydroxy-3-methoxybenzoic acid, is a phenolic compound and a derivative of vanillin. It is characterized by the presence of a methoxy group and a hydroxyl group attached to a benzoic acid structure. This compound is found naturally in various plants, with notable concentrations in the root of Angelica sinensis, and is also present in foods such as wine, vinegar, and açaí oil . Vanillic acid serves as an important intermediate in the synthesis of vanillin from ferulic acid and exhibits a range of biological activities.

Research suggests vanillic acid may have various mechanisms of action:

  • Antioxidant Activity: It may scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Activity: It may inhibit enzymes involved in the inflammatory response [].
  • Antibacterial Activity: It may disrupt bacterial membranes, inhibiting their growth [].

Safety Data:

  • LD50 (oral, rat): >5 g/kg (indicates low acute oral toxicity)

Antioxidant and Anti-inflammatory Properties:

Vanillic acid exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Studies have shown its ability to reduce inflammation by inhibiting the production of pro-inflammatory mediators and enzymes. This research suggests its potential role in managing conditions like cardiovascular diseases and neurodegenerative disorders [, ].

Potential in Cancer Research:

Vanillic acid has emerged as a promising candidate in cancer research due to its diverse anti-cancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit proliferation, and modulate signaling pathways involved in cancer development []. However, further research is needed to fully understand its therapeutic potential.

Neuroprotective Effects:

Emerging research suggests vanillic acid's potential for neuroprotection. Studies have shown its ability to protect against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in the brain []. Additionally, it may improve cognitive function and memory.

Antimicrobial Activity:

Vanillic acid exhibits antimicrobial activity against various bacteria, fungi, and viruses. This property makes it a potential candidate for developing novel antimicrobial agents for food preservation and treating infectious diseases [].

Other Investigated Applications:

Research is ongoing to explore vanillic acid's potential applications in various other areas, including:

  • Pain Management: Studies suggest its potential role in managing pain by modulating pain signaling pathways [].
  • Diabetes Management: Vanillic acid may improve glucose metabolism and insulin sensitivity, suggesting potential applications in diabetes management [].
  • Bone Health: Research suggests vanillic acid may promote bone formation and prevent osteoporosis [].
: Other methods include reactions with soil bacteria or exposure to sunlight and moist air .
  • Alkali Hydrolysis: Vanillin can also react with alkali metal hydroxides at elevated temperatures to yield vanillic acid .
  • The choice of method often depends on the desired purity and yield of the final product.

    Vanillic acid exhibits several biological activities that contribute to its potential health benefits. Research indicates that it possesses antioxidant properties, which help combat oxidative stress in cells. Furthermore, it has been shown to have hepatoprotective effects, anti-inflammatory properties, and hypolipidemic activity, making it a candidate for cardiovascular protection . These properties are attributed to its ability to modulate various biochemical pathways and interact with cellular components.

    Vanillic acid finds applications across various fields:

    • Flavoring Agent: It is used as a flavoring compound in food products due to its pleasant aroma.
    • Pharmaceuticals: Its biological activities make it a candidate for developing health supplements and medications targeting oxidative stress-related conditions.
    • Cosmetics: Due to its antioxidant properties, it is also utilized in cosmetic formulations aimed at skin protection.

    Research has demonstrated that vanillic acid interacts with various biological molecules. For instance, studies on amides derived from vanillic acid reveal that they can form significant interactions with active site residues in proteins, enhancing their potential therapeutic effects . These interactions typically include hydrogen bonds and pi-pi stacking interactions, which are crucial for binding affinity and specificity.

    Vanillic acid shares structural similarities with several other compounds. Here are some notable comparisons:

    Compound NameStructure FeaturesUnique Properties
    VanillinAldehyde groupPrecursor to vanillic acid; distinct flavor profile
    Protocatechuic AcidHydroxy groups at positions 3 and 4Strong antioxidant; less aromatic than vanillic acid
    Salicylic AcidHydroxy group at position 2Anti-inflammatory; used in acne treatment
    Caffeic AcidHydroxycinnamic acid derivativeAntioxidant; involved in plant defense mechanisms

    Vanillic acid's unique combination of functional groups imparts distinct flavor characteristics while also providing significant health benefits not fully shared by its analogs.

    The biosynthesis of vanillic acid occurs through multiple interconnected metabolic pathways in various microorganisms, primarily involving the degradation of lignin-derived compounds such as ferulic acid. These pathways represent highly evolved enzymatic systems that enable microorganisms to utilize complex aromatic substrates as carbon and energy sources while producing valuable intermediate compounds.

    Microbial Biosynthesis Pathways

    Microbial biosynthesis of vanillic acid occurs through diverse pathways that have been extensively characterized in both Gram-positive and Gram-negative bacteria. These pathways typically involve the sequential transformation of phenolic precursors through specific enzymatic reactions that modify aromatic ring structures and side chains. The complexity of these systems reflects the evolutionary adaptation of microorganisms to utilize lignin-derived compounds as metabolic substrates.

    Bacterial Conversion of Ferulic Acid and Vanillin

    The conversion of ferulic acid to vanillic acid represents one of the most well-characterized pathways in bacterial metabolism. In Pseudomonas fluorescens strain BF13, researchers have demonstrated that ferulic acid undergoes bioconversion to vanillic acid through a series of enzymatic transformations. The process involves the cleavage of the side chain from ferulic acid, initially producing vanillin as an intermediate, which is subsequently oxidized to vanillic acid through the action of vanillin dehydrogenase.

    The bioconversion efficiency in Pseudomonas fluorescens BF13 has been optimized through various cultivation parameters. Under optimal conditions using cells pregrown on M9 medium containing p-coumaric acid (0.1% weight/volume) as the sole carbon source and yeast extract (0.001% weight/volume) as nutritional factors, the bioconversion rate reached 0.23 mg of vanillic acid per mg of wet biomass per hour. This represents a significant advancement in the biotechnological production of vanillic acid from renewable feedstocks.

    A particularly important development involved the isolation of a transposon mutant, BF13-97, which retained the ability to convert ferulic acid into vanillic acid but lost the capacity to further degrade vanillic acid. This mutant demonstrated exceptional stability and proved suitable for use as a biocatalyst in preparative synthesis applications. The mutation blocked the demethylation of vanillic acid to protocatechuic acid while maintaining the upstream conversion pathway.

    StrainSubstrateProductYield (mg/mg biomass/h)Conditions
    Pseudomonas fluorescens BF13-97Ferulic acidVanillic acid0.23p-coumaric acid pre-growth
    Pseudomonas sp. AZ10 UPMFerulic acidVanillic acid1.08 mg/mg substrateStandard conditions
    Rhodotorula rubraFerulic acidVanillic acidNot specifiedAerobic conditions

    The conversion pathway in Rhodotorula rubra demonstrates an alternative mechanism where ferulic acid is transformed to vanillic acid under aerobic conditions, followed by further conversion to guaiacol and protocatechuic acid. Under anaerobic conditions, this organism transforms ferulic acid to vanillic acid and 4-hydroxy-3-methoxystyrene, indicating the pathway's flexibility depending on oxygen availability.

    Enzymatic Mechanisms in Pseudomonas fluorescens and Ochrobactrum anthropi

    The enzymatic mechanisms underlying vanillic acid biosynthesis involve complex multi-component systems that require specific cofactors and electron transport chains. In Pseudomonas fluorescens, the vanillate-O-demethylase system consists of two essential subunits: VanA (terminal oxygenase) and VanB (reductase). These components work in concert to catalyze the oxidative demethylation of vanillic acid, representing the first step in its further catabolism.

    The cell-free system from Pseudomonas fluorescens demonstrates remarkable specificity in vanillic acid metabolism. The demethylation process requires reduced glutathione and nucleotide cofactors, likely NADPH, with an oxygen uptake of 0.5 mole per mole of substrate. The methyl group removal occurs sequentially, with formaldehyde as the initial product, followed by formate and carbon dioxide through the action of formaldehyde dehydrogenase and formate dehydrogenase.

    In Pseudomonas fluorescens AN103, the metabolism of ferulic acid proceeds through a novel CoA-dependent pathway that has been characterized extensively. The side-chain cleavage of ferulic acid to produce vanillin requires CoASH, ATP, and MgCl2 as essential cofactors. This conversion involves a two-step process beginning with a CoA ligase followed by side-chain cleavage. The addition of NAD enhances the oxidation of vanillin to vanillic acid and increases the overall rate of ferulic acid cleavage.

    The enzymatic characterization revealed high levels of inducible ferulate-CoA ligase and NAD-linked vanillin dehydrogenase in this organism. Carbon-13 nuclear magnetic resonance studies confirmed acetyl-CoA as the C2 side-chain cleavage product, providing definitive evidence for the proposed metabolic pathway.

    Ochrobactrum anthropi represents another significant organism in vanillic acid biosynthesis research. While specific enzymatic mechanisms for vanillic acid production in this organism are less well-characterized compared to Pseudomonas species, recent studies have identified its potential for biotechnological applications. The organism demonstrates remarkable resistance to various environmental stresses, making it a promising candidate for industrial bioconversion processes.

    Enzyme SystemOrganismCofactor RequirementsOxygen Uptake (mol/mol)Key Products
    Vanillate-O-demethylasePseudomonas fluorescensGSH, NADPH0.5Protocatechuate, formaldehyde
    Ferulate-CoA ligasePseudomonas fluorescens AN103CoASH, ATP, MgCl2Not specifiedFeruloyl-CoA
    Vanillin dehydrogenasePseudomonas fluorescens AN103NAD+Not specifiedVanillic acid

    Metabolic Engineering Strategies

    Metabolic engineering approaches for vanillic acid production have focused on optimizing existing pathways and introducing novel biosynthetic routes in heterologous hosts. These strategies involve the manipulation of gene expression, enzyme activities, and metabolic flux to enhance production yields and process efficiency.

    Heterologous Expression Systems in Escherichia coli and Pseudomonas putida

    Heterologous expression systems have become essential tools for vanillic acid production, offering advantages in terms of genetic tractability and process optimization. Escherichia coli has emerged as a preferred host due to its well-characterized genetics and availability of expression tools. Recombinant Escherichia coli DH5α/pZJF1 has been successfully engineered for the transformation of vanillin to vanillic acid.

    The optimization of fermentation conditions for the recombinant Escherichia coli system revealed critical parameters affecting conversion efficiency. The optimal conditions included an inoculum age of 8 to 10 hours, inoculation volume of 1%, vanillin concentration of 2.0 mg/ml, and fermentation time of 28 hours. Under these conditions, the molar conversion yield of vanillic acid reached 97.78%, demonstrating the exceptional efficiency of the engineered system.

    In Pseudomonas putida KT2440, metabolic engineering strategies have focused on preventing vanillic acid degradation while enhancing ferulic acid conversion. Researchers inactivated the vdh gene encoding vanillin dehydrogenase and the mobABC genes coding for a molybdate transporter. The inactivation of the molybdate transporter reduces molybdate availability, a cofactor required by oxidoreductases involved in vanillic acid degradation.

    The double mutant Pseudomonas putida GN276 demonstrated remarkable improvements in vanillic acid production. After 5 hours of conversion, this strain converted 6 mM ferulic acid into 4.8 mM vanillin and 0.3 mM vanillic acid, while the wild-type strain only produced vanillic acid (3.9 mM). Further optimization involved overexpressing fcs and ech genes under the control of the strong tac promoter, resulting in strain Pseudomonas putida GN299.

    Host OrganismEngineering StrategyTarget ProductYieldKey Modifications
    Escherichia coli DH5αHeterologous expressionVanillic acid97.78%pZJF1 plasmid system
    Pseudomonas putida GN276Gene inactivationVanillin/Vanillic acid4.8 mM/0.3 mMvdh-, mobABC-
    Pseudomonas putida GN299Gene overexpressionVanillin/Vanillic acid8.3 mM/0.2 mMfcs+, ech+

    Optimization of Decarboxylase and Oxygenase Activities

    The optimization of decarboxylase and oxygenase activities represents a crucial aspect of metabolic engineering for vanillic acid production. Novel approaches have introduced CoA-independent routes that bypass traditional enzymatic limitations. Furuya and colleagues developed a de novo biosynthetic pathway in Escherichia coli to produce vanillin from ferulic acid via a CoA-independent route.

    This innovative pathway utilizes ferulic acid decarboxylase (FDC) to convert ferulic acid to 4-vinylguaiacol, which is subsequently transformed into vanillin by carotenoid oxygenase (CSO). The system produced 6.8 mM of vanillin from 10 mM of ferulic acid using an Escherichia coli strain expressing the fdc and cso2 genes. The optimization revealed that the optimal conditions for both reactions differ significantly, leading to the development of a two-stage process.

    The two-stage bioconversion process achieved remarkable yields, producing 52 mM of vanillin from 75 mM of ferulic acid. The first recombinant strain, harboring the fdc gene from Bacillus pumilus under the T7 promoter, completely converted ferulic acid into 4-vinylguaiacol. The second strain, expressing the cso2 gene from Caulobacter segnis and overexpressing chaperonins, converted up to 69% of 4-vinylguaiacol into vanillin in a biphasic system.

    The role of chaperonins proved critical in this system, as co-overexpression of groES and groEL genes encoding chaperonin GroEL and cochaperonin GroES was required to efficiently produce CSO as a soluble protein. This highlights the importance of protein folding machinery in optimizing enzyme activities for metabolic engineering applications.

    Vanillate-O-demethylase optimization has focused on understanding substrate specificity and phylogenetic diversity. Research on Rhodococcus ruber R1 identified a phylogenetically divergent vanillate O-demethylase that supports growth on meta-methoxylated aromatic acids. This enzyme system demonstrated activity toward vanillic acid, 3-methoxybenzoic acid, and 5-methoxysalicylic acid, expanding the substrate range beyond conventional vanillate O-demethylases.

    Enzyme SystemSource OrganismSubstrate RangeKey FeaturesOptimization Strategy
    Ferulic acid decarboxylaseBacillus pumilusFerulic acidCoA-independentT7 promoter expression
    Carotenoid oxygenaseCaulobacter segnis4-vinylguaiacolRequires chaperoninsBiphasic system
    Vanillate-O-demethylaseRhodococcus ruber R1Multiple methoxylated acidsPhylogenetically divergentHeterologous expression

    Physical Description

    White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS]
    Solid
    White to beige powder or needle; vanilla like odou

    XLogP3

    1.4

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    168.04225873 g/mol

    Monoisotopic Mass

    168.04225873 g/mol

    Heavy Atom Count

    12

    LogP

    1.43 (LogP)
    1.43

    Appearance

    Powder

    Melting Point

    211.5 °C

    UNII

    GM8Q3JM2Y8

    GHS Hazard Statements

    Aggregated GHS information provided by 261 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 98 of 261 companies. For more detailed information, please visit ECHA C&L website;
    Of the 5 notification(s) provided by 163 of 261 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (99.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0.0000171 [mmHg]

    Pictograms

    Irritant

    Irritant

    Other CAS

    121-34-6

    Wikipedia

    Vanillic acid
    Muramic_acid

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Benzoic acid, 4-hydroxy-3-methoxy-: ACTIVE

    Dates

    Modify: 2023-08-15

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